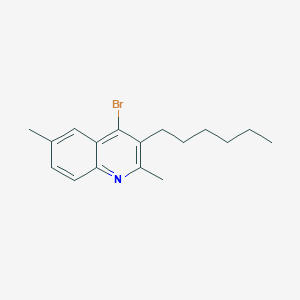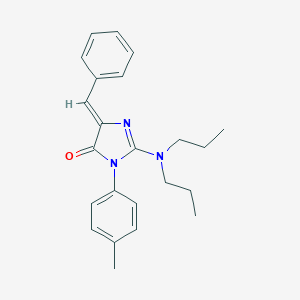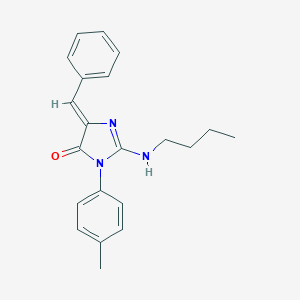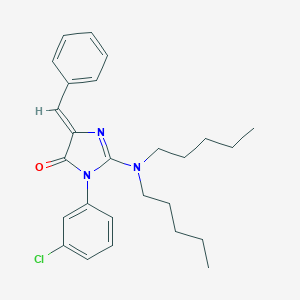
4-Bromo-3-hexyl-2,6-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-hexyl-2,6-dimethylquinoline (BDQ) is a synthetic compound that belongs to the quinoline family. It has been extensively researched due to its potential therapeutic applications. BDQ has been found to exhibit antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The purpose of
Mécanisme D'action
4-Bromo-3-hexyl-2,6-dimethylquinoline is believed to inhibit the activity of ATP synthase, a key enzyme involved in the energy metabolism of M. tuberculosis. This inhibition leads to a reduction in the production of ATP, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and high selectivity towards M. tuberculosis. It has been shown to target the bacterial cell wall and membrane, leading to disruption of the energy metabolism of the bacteria. This compound has also been found to exhibit immunomodulatory effects, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-3-hexyl-2,6-dimethylquinoline has several advantages for use in lab experiments. It exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis, making it a promising candidate for the treatment of multidrug-resistant TB. This compound also exhibits low toxicity and high selectivity towards M. tuberculosis, making it a safe and effective therapeutic agent.
One limitation of this compound is its high cost of production. This may limit its availability for use in low-resource settings. Additionally, this compound may exhibit cross-resistance with other drugs used in the treatment of TB, which may limit its effectiveness in combination therapy.
Orientations Futures
There are several future directions for research on 4-Bromo-3-hexyl-2,6-dimethylquinoline. One area of research is the development of more cost-effective synthesis methods for this compound, which may increase its availability for use in low-resource settings. Another area of research is the investigation of the immunomodulatory effects of this compound, which may contribute to its therapeutic efficacy.
Additionally, there is a need for further research on the potential use of this compound in combination therapy with other drugs used in the treatment of TB. This may help to overcome the issue of cross-resistance and increase the effectiveness of TB treatment.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis. It has several advantages for use in lab experiments, including low toxicity and high selectivity towards M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB. Future research on this compound may focus on the development of more cost-effective synthesis methods, investigation of its immunomodulatory effects, and the potential use of this compound in combination therapy with other drugs used in the treatment of TB.
Méthodes De Synthèse
4-Bromo-3-hexyl-2,6-dimethylquinoline is synthesized through a multi-step process that involves the reaction of 2,6-dimethylquinoline with hexylbromide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-Bromo-3-hexyl-2,6-dimethylquinoline has been extensively studied for its potential therapeutic applications against TB. It has been found to exhibit potent antimicrobial activity against drug-resistant strains of M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB.
Propriétés
Formule moléculaire |
C17H22BrN |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-bromo-3-hexyl-2,6-dimethylquinoline |
InChI |
InChI=1S/C17H22BrN/c1-4-5-6-7-8-14-13(3)19-16-10-9-12(2)11-15(16)17(14)18/h9-11H,4-8H2,1-3H3 |
Clé InChI |
JDXZZFKSIUHTCU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C2=C(C=CC(=C2)C)N=C1C)Br |
SMILES canonique |
CCCCCCC1=C(N=C2C=CC(=CC2=C1Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
